molecular formula C8H12N2O2S B13632802 tert-Butyl 2-aminothiazole-5-carboxylate

tert-Butyl 2-aminothiazole-5-carboxylate

Cat. No.: B13632802
M. Wt: 200.26 g/mol
InChI Key: ZZPQHXKKVGNQIA-UHFFFAOYSA-N
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Description

tert-Butyl 2-aminothiazole-5-carboxylate is a heterocyclic compound containing both nitrogen and sulfur atoms within its structure. This compound is part of the broader class of 2-aminothiazoles, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl 2-aminothiazole-5-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminothiazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-aminothiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

tert-Butyl 2-aminothiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 2-aminothiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate receptor functions by interacting with receptor proteins on cell surfaces .

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: The parent compound of tert-butyl 2-aminothiazole-5-carboxylate, known for its broad pharmacological activities.

    tert-Butyl 2-aminothiazole-4-carboxylate: A similar compound with a carboxylate group at a different position on the thiazole ring.

    Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate: Another derivative with an ethyl group instead of a tert-butyl group

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the tert-butyl group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

tert-butyl 2-amino-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C8H12N2O2S/c1-8(2,3)12-6(11)5-4-10-7(9)13-5/h4H,1-3H3,(H2,9,10)

InChI Key

ZZPQHXKKVGNQIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(S1)N

Origin of Product

United States

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